5-Chloro-8-(2-chloro-4-nitrophenoxy)quinoline
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Overview
Description
5-Chloro-8-(2-chloro-4-nitrophenoxy)quinoline is a chemical compound belonging to the quinoline family This compound is characterized by the presence of a quinoline core substituted with chloro and nitrophenoxy groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Chloro-8-(2-chloro-4-nitrophenoxy)quinoline typically involves the reaction of 5-chloroquinoline with 2-chloro-4-nitrophenol under specific conditions. The reaction is usually carried out in the presence of a base, such as potassium carbonate, and a suitable solvent, like dimethylformamide (DMF). The mixture is heated to facilitate the nucleophilic substitution reaction, resulting in the formation of the desired compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
5-Chloro-8-(2-chloro-4-nitrophenoxy)quinoline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of quinoline N-oxide derivatives.
Reduction: Reduction reactions can convert the nitro group to an amino group, resulting in the formation of 5-chloro-8-(2-chloro-4-aminophenoxy)quinoline.
Substitution: The chloro groups in the compound can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents like sodium borohydride (NaBH4) or catalytic hydrogenation are typically used.
Substitution: Nucleophilic substitution reactions often require bases like sodium hydroxide (NaOH) or potassium carbonate (K2CO3) and solvents such as DMF or dimethyl sulfoxide (DMSO).
Major Products Formed
Oxidation: Quinoline N-oxide derivatives.
Reduction: 5-Chloro-8-(2-chloro-4-aminophenoxy)quinoline.
Substitution: Various substituted quinoline derivatives depending on the nucleophile used.
Scientific Research Applications
5-Chloro-8-(2-chloro-4-nitrophenoxy)quinoline has diverse applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an antimicrobial and anticancer agent due to its ability to interact with biological targets.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 5-Chloro-8-(2-chloro-4-nitrophenoxy)quinoline involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. For example, its antimicrobial activity may result from the inhibition of bacterial enzymes, while its anticancer properties could be due to the disruption of cellular signaling pathways.
Comparison with Similar Compounds
Similar Compounds
- 5-Chloro-8-(4-fluoro-2-nitrophenoxy)quinoline
- 5-Chloro-8-(2-nitrophenoxy)quinoline
Uniqueness
5-Chloro-8-(2-chloro-4-nitrophenoxy)quinoline is unique due to the specific arrangement of its substituents, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity patterns and biological activities, making it a valuable compound for various applications.
Properties
Molecular Formula |
C15H8Cl2N2O3 |
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Molecular Weight |
335.1 g/mol |
IUPAC Name |
5-chloro-8-(2-chloro-4-nitrophenoxy)quinoline |
InChI |
InChI=1S/C15H8Cl2N2O3/c16-11-4-6-14(15-10(11)2-1-7-18-15)22-13-5-3-9(19(20)21)8-12(13)17/h1-8H |
InChI Key |
ASXVIAWDKXFCTK-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=CC(=C2N=C1)OC3=C(C=C(C=C3)[N+](=O)[O-])Cl)Cl |
Origin of Product |
United States |
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